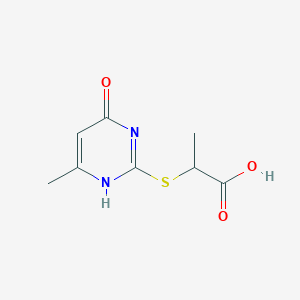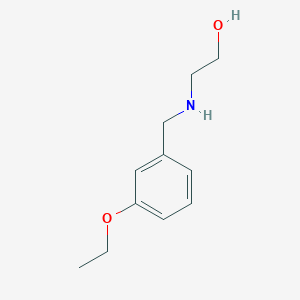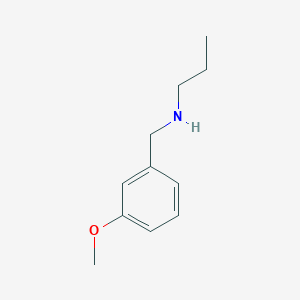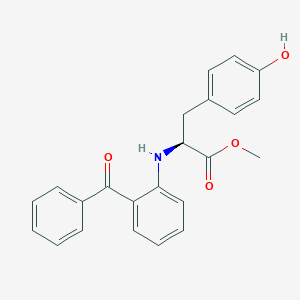
2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfur atom, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-thiouracil with methyl acrylate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: A precursor in the synthesis of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid.
6-Methyluracil: Similar structure but lacks the sulfur atom.
Propionic Acid Derivatives: Compounds with similar carboxylic acid moieties.
Uniqueness
This compound is unique due to the presence of both a pyrimidine ring and a sulfur atom, which confer distinct chemical reactivity and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4-3-6(11)10-8(9-4)14-5(2)7(12)13/h3,5H,1-2H3,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMCYLUZMJEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378262 |
Source


|
| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347341-65-5 |
Source


|
| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)



![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)



![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)



